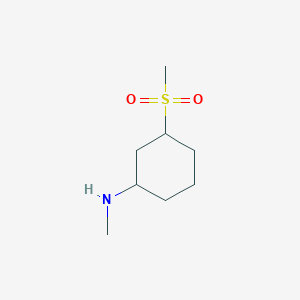

3-methanesulfonyl-N-methylcyclohexan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 3-methanesulfonyl-N-methylcyclohexan-1-amine involves several steps. One common synthetic route includes the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base to form the methanesulfonyl derivative. This intermediate is then reacted with methylamine to yield the final product . Industrial production methods typically involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Methanesulfonyl-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methanesulfonyl-N-methylcyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in biochemical studies to understand its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-methanesulfonyl-N-methylcyclohexan-1-amine is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action .

Comparison with Similar Compounds

3-Methanesulfonyl-N-methylcyclohexan-1-amine can be compared with similar compounds such as 4-methanesulfonyl-N-methylcyclohexan-1-amine . While both compounds share similar structural features, their chemical properties and reactivity may differ due to the position of the methanesulfonyl group on the cyclohexane ring. This positional difference can influence their interactions with other molecules and their overall chemical behavior .

Biological Activity

3-Methanesulfonyl-N-methylcyclohexan-1-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies from the literature.

- Molecular Formula : C₈H₁₅N₁O₂S

- Molecular Weight : 189.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to act as an electrophilic agent, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This can lead to modulation of enzymatic activities and interference with cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, in vitro assays demonstrated that related methanesulfonamide derivatives showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has also explored the anticancer potential of sulfonamide derivatives. These compounds have been shown to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study indicated that methanesulfonamide derivatives could effectively inhibit cancer cell proliferation by targeting specific oncogenic pathways .

Case Study 1: Synthesis and Evaluation

A study published in Synlett detailed the synthesis of N-Cbz-protected amino acids reacting with aryl amines in the presence of methanesulfonyl chloride. This method yielded high amounts of arylamides without racemization, showcasing the utility of methanesulfonyl derivatives in organic synthesis .

Case Study 2: Antimicrobial Screening

In another investigation, extracts containing methanesulfonamide compounds were screened for antimicrobial activity using disc diffusion methods. The results showed significant inhibition against common bacterial pathogens, suggesting a promising avenue for developing new antibiotics .

Data Table: Biological Activity Overview

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

N-methyl-3-methylsulfonylcyclohexan-1-amine |

InChI |

InChI=1S/C8H17NO2S/c1-9-7-4-3-5-8(6-7)12(2,10)11/h7-9H,3-6H2,1-2H3 |

InChI Key |

WZWWXNPPUKJQRC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CCCC(C1)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.